2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid
Brand Name: Vulcanchem
CAS No.: 537049-19-7
VCID: VC21336114
InChI: InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)
SMILES: CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid

CAS No.: 537049-19-7

Cat. No.: VC21336114

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid - 537049-19-7

Specification

CAS No. 537049-19-7
Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid
Standard InChI InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)
Standard InChI Key ZVYICXMIPNSFIA-UHFFFAOYSA-N
Isomeric SMILES CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C
SMILES CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C
Canonical SMILES CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator